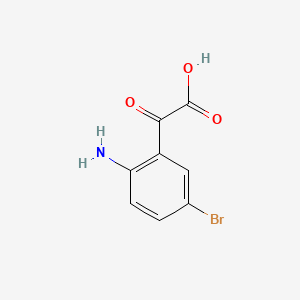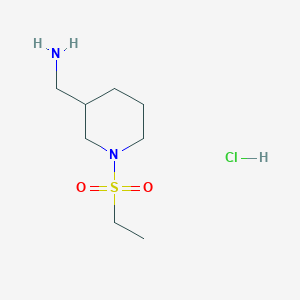![molecular formula C15H10O3 B11870891 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- CAS No. 104970-15-2](/img/structure/B11870891.png)
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is a heterocyclic compound with a fused ring structure that includes both naphthalene and pyran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate. The reaction proceeds through a formal oxa-[3 + 3] cycloaddition followed by Knoevenagel condensation and 6π-electrocyclization . The reaction conditions often include refluxing in acetic acid to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Applications De Recherche Scientifique
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photochemical reactions, leading to the formation of merocyanine dyes, which exhibit photochromic properties . These reactions involve the absorption of light, causing a structural change in the molecule that results in a color change.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Naphtho[1,2-b]pyran: Similar in structure but differs in the position of the fused rings.
2H-Pyran-2-one: Lacks the naphthalene moiety, making it less complex.
4H-Chromene: Contains a benzene ring fused to a pyran ring but differs in the position of the oxygen atom.
Uniqueness
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
104970-15-2 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-acetylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)13-7-12-6-10-4-2-3-5-11(10)8-14(12)18-15(13)17/h2-8H,1H3 |
Clé InChI |
MYPCNEXFROJLSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




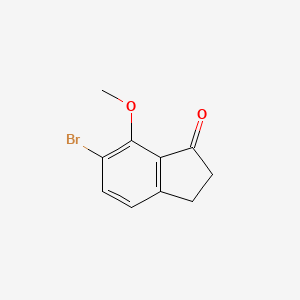


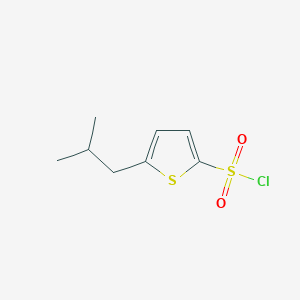

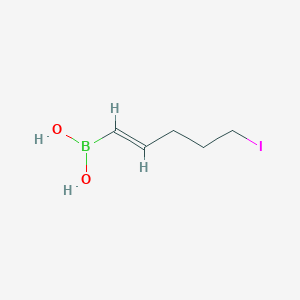



![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)
